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Compound of Interest

Compound Name: (+)-Santolina alcohol

CAS No.: 35671-15-9

Cat. No.: B1590485

Get Quote

Executive Summary & Compound Identity
Subject: (+)-Santolina alcohol (C₁₀H₁₈O) IUPAC Name: (3S)-3-ethenyl-2,5-dimethylhex-4-en-

2-ol CAS Registry Number: 35671-15-9 (specific stereoisomer), 21149-19-9 (racemic)

Skeleton: Irregular Monoterpene (Artemisyl skeleton)

(+)-Santolina alcohol is a distinctive irregular monoterpene alcohol found in the essential oils

of Santolina chamaecyparissus, Artemisia species, and Achillea species. Unlike regular head-

to-tail monoterpenes (e.g., geraniol), Santolina alcohol possesses a non-head-to-tail "artemisyl"

linkage formed via the cleavage of a chrysanthemyl diphosphate intermediate.

This guide provides a rigorous spectroscopic breakdown for researchers isolating or

synthesizing this compound, focusing on the diagnostic signals required for unambiguous

identification.
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The identification of Santolina alcohol requires a multi-modal approach. Mass spectrometry

(MS) provides the molecular weight and characteristic fragmentation of the tertiary alcohol.

Infrared (IR) spectroscopy confirms the hydroxyl and vinyl functionalities. Nuclear Magnetic

Resonance (NMR) is the definitive tool for establishing the irregular carbon skeleton and

stereochemistry.
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Figure 1: Integrated spectroscopic workflow for the identification of (+)-Santolina alcohol.

Mass Spectrometry (MS) Data
Method: Electron Impact (EI), 70 eV.

Santolina alcohol is a tertiary allylic alcohol. Consequently, the molecular ion (

) is often weak or absent due to facile dehydration or

-cleavage.[1]
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m/z (Ion) Relative Intensity
Structural Assignment /
Mechanism

154 < 1%
Molecular Ion (

). Rarely observed.

139 Low . Loss of methyl group.[2]

136 Low/Medium . Dehydration product

(Santolinatriene).

85 High

Loss of dimethylallyl radical?

Characteristic of artemisyl

skeleton.

81 Base Peak (100%)

Hydrocarbon fragment

characteristic of irregular

monoterpenes.

59 High

.

-cleavage at C2-C3 bond.

Diagnostic for 2-hydroxy-2-

propyl group.

43 High

or

. Common terpene fragment.

[3]

Interpretation: The presence of the m/z 59 peak is crucial; it confirms the presence of the

tertiary alcohol moiety (

). The absence of a strong molecular ion is typical for this class of alcohols.[1]

Infrared Spectroscopy (IR)
Method: Neat film (NaCl plates) or ATR.
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The IR spectrum provides rapid confirmation of the alcohol functionality and the specific olefinic

substitution pattern (monosubstituted vinyl group).

Frequency (

)
Intensity Assignment

3350 - 3450 Strong, Broad
O-H stretching (H-bonded).[4]

Indicates tertiary alcohol.[2][5]

3080 Medium stretching (Vinyl).

2970, 2930 Strong stretching (Methyl/Methylene).

1640 Medium stretching (Isolated alkene).

1380, 1365 Medium

Gem-dimethyl deformation

(doublet characteristic of

isopropyl/gem-dimethyl

groups).

990, 910 Strong

out-of-plane bending.

Diagnostic for vinyl group (

).

Nuclear Magnetic Resonance (NMR) Data
Solvent:

Reference: TMS (

ppm)

NMR analysis is the primary method for distinguishing Santolina alcohol from its isomers (e.g.,

Artemisia alcohol, Yomogi alcohol).

NMR (Proton)
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The molecule contains a distinct vinyl group, a trisubstituted alkene, and three methyl groups

(two allylic, two on the carbinol carbon).

Position (ppm)

Multiplicity (

in Hz)
Integration Assignment

1, 1' 1.20, 1.25 Singlets (s) 6H

Gem-dimethyls

at C2 (next to

OH).

3 2.25 - 2.35 Multiplet / ddd 1H
Allylic methine at

C3.

Vinyl (Int) 5.75 - 5.85
ddd (

Hz)
1H

Vinyl proton (

) at C3.

Vinyl (Ter) 4.95 - 5.15 Multiplets 2H

Terminal vinyl

protons (

).

4 5.00 - 5.10
Doublet /

Multiplet
1H

Internal olefinic

proton. Overlaps

with vinyl.

6, 6' 1.68, 1.75 Singlets (s) 6H
Allylic methyls at

C5.

OH ~1.5 - 2.0 Broad Singlet 1H

Hydroxyl proton

(concentration

dependent).

Note on Stereochemistry: The coupling constant of the vinyl proton at C3 helps establish the

configuration, but the absolute stereochemistry (

) is typically assigned via optical rotation (

to

in
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) or comparison with chiral standards.

NMR (Carbon)
The spectrum must show 10 distinct carbon signals.

Position (ppm) Type Assignment

2 73.0 - 74.0 C (quat)
Carbinol carbon

(attached to OH).

3 55.0 - 58.0 CH Allylic methine.

Vinyl 138.0 - 140.0 CH Internal vinyl carbon.

Vinyl 113.0 - 115.0 Terminal vinyl carbon.

4 120.0 - 123.0 CH
Internal alkene

methine.

5 132.0 - 135.0 C (quat)
Internal alkene

quaternary carbon.

Me (C2) 26.0 - 28.0 Methyls at C2.

Me (C5) 18.0, 25.8 Allylic methyls at C5.

Experimental Protocols
Protocol A: Sample Preparation for NMR
To ensure high-resolution spectra without artifacts:

Solvent Selection: Use

(99.8% D) containing 0.03% TMS as an internal standard.

Concentration: Dissolve 5–10 mg of (+)-Santolina alcohol in 0.6 mL of solvent.

Filtration: Filter the solution through a small plug of glass wool into the NMR tube to remove

suspended particulates (silica gel dust from columns often broadens peaks).
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Acquisition:

: 16 scans, 1 second relaxation delay.

: 512-1024 scans, broadband proton decoupling.

Protocol B: GC-MS Analysis
For verifying purity and fragmentation:

Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).

Carrier Gas: Helium at 1 mL/min constant flow.

Temperature Program: 60°C (hold 2 min)

240°C at 3°C/min.

Injection: Split mode (1:50), 250°C injector temperature.

Ion Source: 230°C, 70 eV.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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